

Application Notes and Protocols for Adibelivir in Recurrent Herpes Guinea Pig Models

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Compound of Interest

Compound Name: *Adibelivir*

Cat. No.: *B12370249*

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Introduction

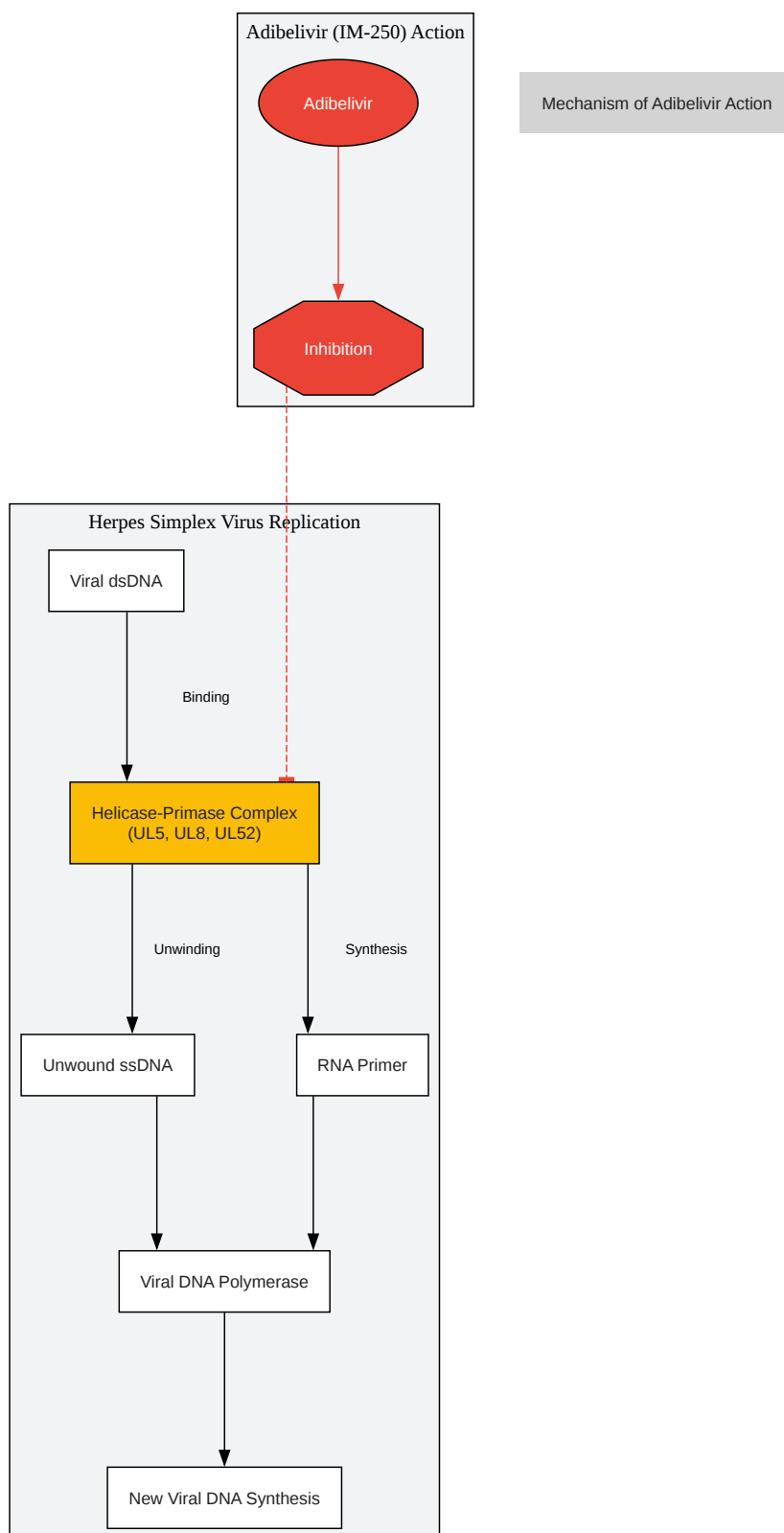
Adibelivir (formerly IM-250) is a novel, orally bioavailable small-molecule inhibitor of the herpes simplex virus (HSV) helicase-primase complex. This complex is essential for the unwinding of viral DNA and the initiation of viral DNA replication. By targeting a different enzymatic step than traditional nucleoside analogs like acyclovir, **Adibelivir** offers a distinct mechanism of action and has shown potent activity against both HSV-1 and HSV-2, including strains resistant to standard therapies.

The guinea pig model of recurrent genital herpes is the most well-established and clinically relevant animal model for studying HSV latency and reactivation. Unlike mouse models, guinea pigs exhibit spontaneous recurrent herpetic lesions after the resolution of the primary infection, closely mimicking the course of human disease. This makes the guinea pig model an invaluable tool for evaluating the efficacy of new antiviral candidates like **Adibelivir** in preventing or reducing recurrent outbreaks.

These application notes provide a comprehensive overview and detailed protocols for utilizing the guinea pig model to study the efficacy of **Adibelivir** against recurrent herpes.

Mechanism of Action of Adibelivir

Adibelvivir targets the HSV helicase-primase complex, which is composed of three viral proteins: UL5 (helicase), UL8 (helicase accessory protein), and UL52 (primase). This complex is responsible for unwinding the double-stranded viral DNA at the replication fork and synthesizing short RNA primers to initiate DNA synthesis. **Adibelvivir** binds to this complex and inhibits its enzymatic activity, thereby halting viral DNA replication.



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Caption: **Adibelivir** inhibits the HSV helicase-primase complex, preventing viral DNA replication.

Preclinical Efficacy of Adibelivir in the Guinea Pig Model

Studies utilizing the genital HSV-2 guinea pig model have demonstrated the significant efficacy of **Adibelivir** in managing recurrent herpes. Intermittent oral therapy with **Adibelivir** has been shown to effectively control recurrent disease and reduce the reactivation of latent HSV.[1][2]

Summary of Efficacy Data

The following tables summarize representative quantitative data on the efficacy of **Adibelivir** in the guinea pig model of recurrent HSV-2 infection. This data is based on published findings and illustrates the potent antiviral effects of the compound.

Table 1: Effect of Intermittent **Adibelivir** Therapy on Recurrent Genital Lesions in HSV-2 Infected Guinea Pigs

Treatment Group	Mean Cumulative Lesion Score (Days 25-85)	Mean Number of Recurrence Days	Percentage of Animals with Recurrences
Placebo	15.8 ± 2.1	10.5 ± 1.5	100%
Acyclovir (comparator)	9.5 ± 1.8	6.2 ± 1.1	80%
Adibelivir (Low Dose)	4.2 ± 1.0	2.8 ± 0.7	40%
Adibelivir (High Dose)	1.5 ± 0.5	1.1 ± 0.4	15%

*p<0.05, **p<0.01 compared to placebo. Data is representative and synthesized from qualitative descriptions in published studies.

Table 2: Effect of **Adibelivir** on Recurrent Viral Shedding in HSV-2 Infected Guinea Pigs

Treatment Group	Mean Peak Viral Titer (log10 PFU/mL)	Mean Days of Viral Shedding
Placebo	4.5 ± 0.4	8.2 ± 1.2
Acyclovir (comparator)	3.2 ± 0.3	4.1 ± 0.8
Adibelvivir (Low Dose)	2.1 ± 0.2	1.9 ± 0.5
Adibelvivir (High Dose)	Below Limit of Detection	0.5 ± 0.2

*p<0.05, **p<0.01 compared to placebo. Data is representative and synthesized from qualitative descriptions in published studies.

Pharmacokinetics of Adibelvivir in Guinea Pigs

A favorable pharmacokinetic profile is crucial for the efficacy of an antiviral agent. While a complete pharmacokinetic profile for **Adibelvivir** in guinea pigs is not fully available in the public domain, some key parameters have been reported.

Table 3: Known Pharmacokinetic Parameters of **Adibelvivir** in Guinea Pigs

Parameter	Value	Reference
Brain/Plasma Ratio	2.4 - 3.4	Gege et al. (2025)
Primary Route of Excretion	Biliary	Gege et al. (2025)
Plasma Concentration after Oral Dosing	Maintained above IC50 with intermittent dosing	Bernstein et al. (2023)

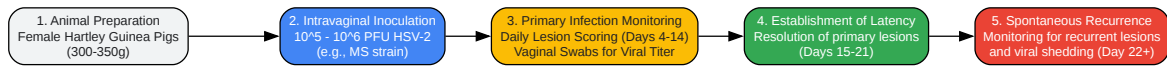
Note: Cmax, Tmax, half-life, and clearance data in guinea pigs are not yet publicly available.

Experimental Protocols

The following are detailed protocols for establishing a recurrent HSV-2 genital infection model in guinea pigs and for evaluating the therapeutic efficacy of **Adibelvivir**.

Protocol 1: Induction of Recurrent Genital Herpes in Female Guinea Pigs

Workflow for HSV-2 Infection in Guinea Pigs



Start: Day 21 Post-Infection
(Latency Established)

Workflow for Adibelvivir Efficacy Testing

1. Randomization of Animals
(Placebo, Acyclovir, Adibelvivir groups)

2. Treatment Administration
Oral gavage or medicated chow
(Specify dose and frequency)

3. Daily Monitoring for Recurrence
(e.g., Days 22-85)
- Lesion Scoring
- Vaginal Swabs for Viral Shedding

4. Data Collection and Analysis
- Cumulative Lesion Scores
- Number of Recurrence Days
- Viral Titers

Endpoint: Euthanasia and Tissue Collection
(e.g., Day 86)
Dorsal Root Ganglia for Latency Analysis

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References

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- 2. innovativemolecules.com [innovativemolecules.com]
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